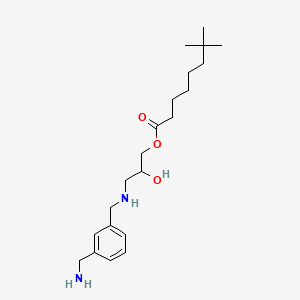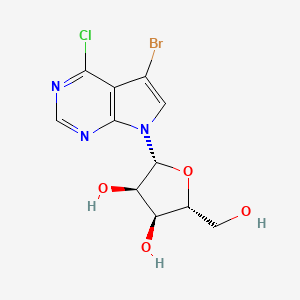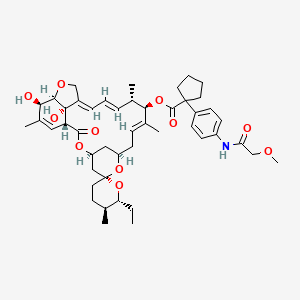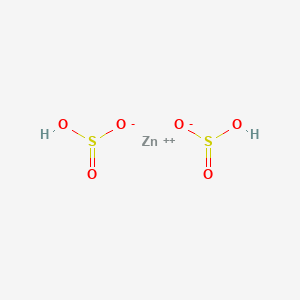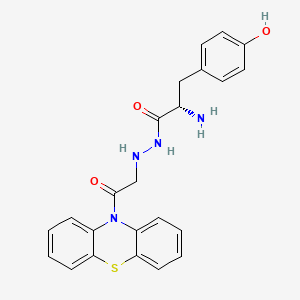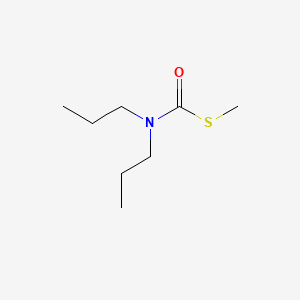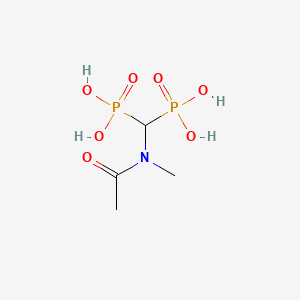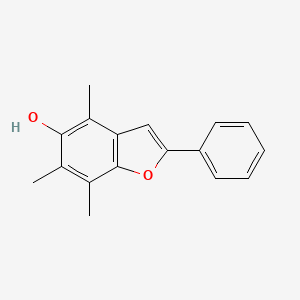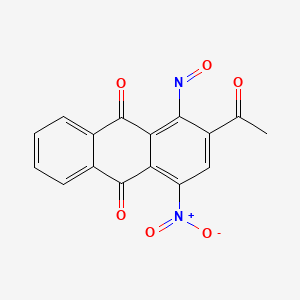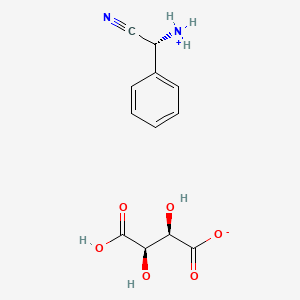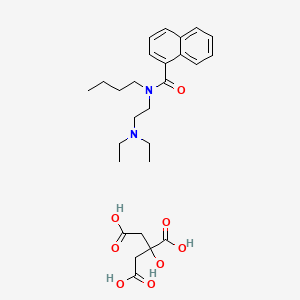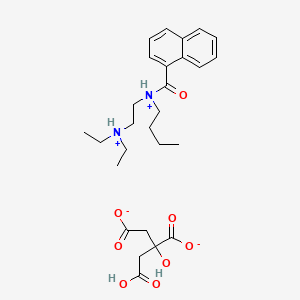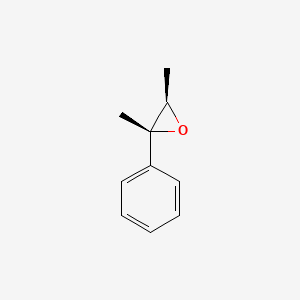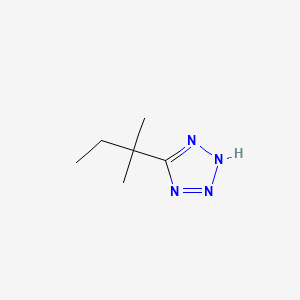
5-(1,1-Dimethylpropyl)-5H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1-Dimethylpropyl)-5H-tetrazole is an organic compound belonging to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylpropyl)-5H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 1,1-dimethylpropyl azide with cyanogen chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) chloride, and requires careful temperature control to ensure the formation of the desired tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet industry standards.
化学反応の分析
Types of Reactions
5-(1,1-Dimethylpropyl)-5H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Tetrazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
科学的研究の応用
5-(1,1-Dimethylpropyl)-5H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(1,1-Dimethylpropyl)-5H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain natural compounds. This property makes it a valuable tool in drug design, where it can interact with enzymes, receptors, and other biomolecules to exert its effects.
類似化合物との比較
Similar Compounds
5-Phenyl-5H-tetrazole: Similar structure but with a phenyl group instead of a 1,1-dimethylpropyl group.
5-Methyl-5H-tetrazole: Contains a methyl group attached to the tetrazole ring.
5-Ethyl-5H-tetrazole: Features an ethyl group on the tetrazole ring.
Uniqueness
5-(1,1-Dimethylpropyl)-5H-tetrazole is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic properties
特性
CAS番号 |
86842-35-5 |
|---|---|
分子式 |
C6H12N4 |
分子量 |
140.19 g/mol |
IUPAC名 |
5-(2-methylbutan-2-yl)-2H-tetrazole |
InChI |
InChI=1S/C6H12N4/c1-4-6(2,3)5-7-9-10-8-5/h4H2,1-3H3,(H,7,8,9,10) |
InChIキー |
FGCGZUFQSOYAJG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=NNN=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


